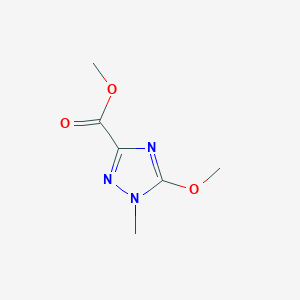

Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-9-6(12-3)7-4(8-9)5(10)11-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXSWCVHTZXSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

The most comprehensive preparation method is disclosed in a 2021 patent (CN113651762A), which outlines a five-step synthetic route:

| Step | Description | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | Formation of 1-methyl-1,2,4-triazole | Not specified |

| 2 | Functionalization at 5-position | 1-methyl-1,2,4-triazole, tetrahydrofuran (THF), TMEDA, n-butyllithium, dibromomethane (for bromination) or LDA and trimethylchlorosilane (for silylation) | 5-bromo-1-methyl-1H-1,2,4-triazole or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | Not specified |

| 3 | Carboxylation at 3-position | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, carbon dioxide (CO₂), low temperature (-78 °C) | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Yields: 72.5% (bromo), 75.7% (silyl); Purity ~99% HPLC |

| 4 | Esterification | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, methanol, thionyl chloride, 20-60 °C | Corresponding methyl ester | Yield: 92.3%; Purity: 98.9% HPLC |

| 5 | Debromination or desilylation | For bromo-ester: 5% Pd/C, DBU, methanol, hydrogenation (0.1-0.3 MPa, 25-35 °C); For silyl-ester: tetrabutylammonium fluoride in 2-methyltetrahydrofuran | Methyl 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylate | Not specified |

Reaction Conditions and Key Parameters

- Methylation (Step 1): The reaction proceeds under reflux in ethanol with potassium hydroxide as base and chloromethane as methylating agent, ensuring selective N1-methylation.

- Halogenation/Silylation (Step 2): Low temperature (-78 °C) lithiation using n-butyllithium or LDA is critical for regioselective substitution at the 5-position, followed by electrophilic quenching with dibromomethane or trimethylchlorosilane.

- Carboxylation (Step 3): Introduction of the carboxyl group is achieved by reaction with CO₂ under strong base conditions (LDA), with molar ratios optimized (1:1.10-1.20:2.00-7.00 for substrate:LDA:CO₂) to maximize yield.

- Esterification (Step 4): Thionyl chloride is added dropwise to the carboxylic acid in methanol at controlled temperatures (20-60 °C) to form the methyl ester with high efficiency.

- Debromination/Desilylation (Step 5): Catalytic hydrogenation with Pd/C and DBU removes bromine to yield the final product, or fluoride ion-mediated cleavage of the trimethylsilyl group is performed.

Representative Experimental Data

| Example | Starting Material | Reaction Conditions | Product | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 4 | 5-bromo-1-methyl-1H-1,2,4-triazole | LDA, CO₂, THF, -78 °C to 20 °C | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 72.5 | 99.2 |

| 5 | 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | LDA, CO₂, THF, -78 °C to 20 °C | 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 75.7 | 98.4 |

| 6 | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Thionyl chloride, methanol, 20-60 °C | Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | 92.3 | 98.9 |

Additional Notes on Synthetic Variations

- The choice between bromination and silylation at the 5-position offers flexibility depending on downstream processing preferences.

- Debromination via catalytic hydrogenation or reduction with zinc powder in acetic acid provides alternative routes to the final compound.

- The use of tetrabutylammonium fluoride allows for mild desilylation, avoiding harsher conditions.

- The process avoids common side reactions such as N-methyl isomerization and excessive quaternization by careful control of reagents and reaction conditions.

Summary Table of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | 1,2,4-triazole, KOH, chloromethane | Ethanol | Reflux | N1-selective methylation |

| 2 | n-BuLi + dibromomethane or LDA + trimethylchlorosilane | THF + TMEDA | -78 °C | 5-position functionalization |

| 3 | LDA, CO₂ | THF | -78 °C to RT | Carboxylation at 3-position |

| 4 | Thionyl chloride, methanol | Methanol | 20-60 °C | Esterification |

| 5 | Pd/C, DBU, H₂ or TBAF | Methanol or 2-MeTHF | 25-35 °C | Debromination or desilylation |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various triazole derivatives.

Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

Industry: The compound is used in the production of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Key Observations:

Physicochemical and Analytical Data

- Chromatographic Analysis: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate can be analyzed via reverse-phase HPLC using a Newcrom R1 column, indicating that similar methods apply to the target compound .

- LogP Values : The parent compound (logP = -0.686) is highly polar, while ester derivatives like the target compound may exhibit higher logP values due to the methoxy and methyl groups .

Biological Activity

Methyl 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family, known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

Triazole derivatives have been extensively studied for their biological properties, including antimicrobial, antiviral, and anticancer activities. This compound exhibits significant potential in these areas due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its triazole ring structure, which allows it to bind to enzymes or receptors. This binding can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects. For instance:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent by inhibiting the growth of certain bacteria and fungi.

- Antiviral Activity : Research indicates that triazole derivatives can interfere with viral replication processes.

Antimicrobial and Antiviral Studies

Several studies have investigated the antimicrobial and antiviral properties of triazole derivatives. For example:

- Antiviral Activity : A study assessed the antiviral efficacy of triazole-containing compounds against influenza virus strains. Compounds similar to this compound demonstrated a reduction in viral infectivity by over 90% at specific concentrations .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value that suggests effective antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight the compound's potential as a therapeutic agent against common pathogens.

Case Study 2: Antiviral Activity Against Influenza

In another study focusing on antiviral properties, this compound was evaluated for its ability to inhibit influenza virus replication. The compound showed significant virucidal activity at low concentrations (0.4 mg/chicken embryo), indicating its potential as a treatment option for viral infections .

Q & A

What are the optimal synthetic routes for Methyl 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of triazole derivatives typically involves cyclization reactions or functional group modifications. For this compound, key steps include introducing the methoxy group at position 5 and esterifying the carboxylate group. Evidence from analogous triazoles (e.g., ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate) suggests cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under acidic or basic conditions . Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) are critical for minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Focus

Conflicts in crystallographic data (e.g., bond lengths, angles) may arise from disorder in the methoxy or methyl groups. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for disordered moieties . Validate results against spectroscopic data (e.g., -NMR coupling constants for methoxy protons at δ 3.8–4.0 ppm). If discrepancies persist, consider alternative space groups or twin refinement. Cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical geometries .

What analytical methods are most effective for quantifying impurities in this compound?

Methodological Focus

Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and UV detection at 254 nm is optimal for separating impurities like unreacted precursors or hydrolysis byproducts . Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid enhance resolution. For trace analysis, LC-MS (ESI+) can identify impurities via molecular ion peaks (e.g., [M+H]+ at m/z 200–220). Validate methods using spiked samples to ensure sensitivity (LOD < 0.1%) and linearity (R² > 0.995) .

How does the methoxy substituent at position 5 influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Mechanistic Focus

The electron-donating methoxy group increases electron density at the triazole ring, potentially activating position 3 for nucleophilic attack. Compare reactivity with analogs (e.g., 5-chloro or 5-amino derivatives) using kinetic studies in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via -NMR to track substituent effects on intermediate stabilization. Computational modeling (e.g., Fukui indices derived from DFT) can predict electrophilic/nucleophilic sites .

What strategies mitigate thermal degradation during storage or processing of this compound?

Applied Research Focus

Thermal stability studies (TGA/DSC) show decomposition onset at ~180°C, likely due to ester group hydrolysis. Store under inert atmosphere (N₂/Ar) at 2–8°C to minimize moisture exposure. For processing, avoid prolonged heating (>100°C) and use stabilizing agents (e.g., antioxidants like BHT at 0.01% w/w). Lyophilization or formulation as a salt (e.g., sodium carboxylate) may enhance stability .

How can computational tools predict the biological activity of this compound?

Advanced Interdisciplinary Focus

Docking studies (AutoDock Vina) against target enzymes (e.g., CYP450 isoforms or kinases) can predict binding affinities. Use QSAR models trained on triazole derivatives to correlate substituent effects (e.g., methoxy vs. hydroxymethyl) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀) and compare with structurally related compounds (e.g., ethyl 5-[(1R)-1-hydroxyethyl]-1H-triazole-3-carboxylate) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Process Chemistry Focus

Key challenges include controlling exothermic reactions during cyclization and minimizing solvent waste. Implement flow chemistry for safer scale-up, optimizing residence time and temperature gradients. Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress. For purification, switch from column chromatography to crystallization (solvent: hexane/ethyl acetate) to reduce costs .

How does the compound’s logP value impact its pharmacokinetic profile?

Advanced Pharmacological Focus

The calculated logP (~1.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Compare with analogs (e.g., methyl 5-amino-1H-triazole-3-carboxylate, logP = -0.686) to assess trends in bioavailability. Simulate absorption using Caco-2 cell models and correlate with in vivo pharmacokinetics (e.g., AUC, Cₘₐₓ) in rodent studies. Adjust logP via prodrug strategies (e.g., ester hydrolysis to carboxylic acid) if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.